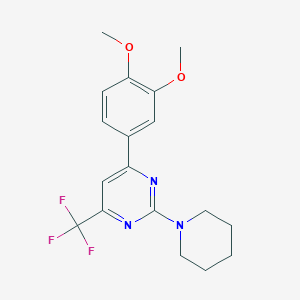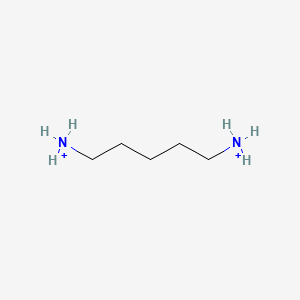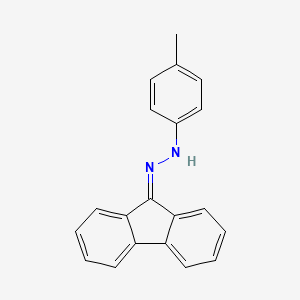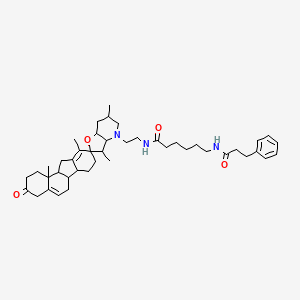
2,5-Bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole is a polyalkyl-substituted tripyrrane dicarboxylic acid, a precursor of a porphyrin system. It is a tripyrrane and a dicarboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
The compound has been synthesized as part of studies in coordination chemistry. One study details the synthesis of a ligand, similar in structure to the compound , and its application in forming palladium complexes. These complexes displayed interesting dimerization properties to form helical dinuclear complexes (Mazet & Gade, 2003).
Antineoplastic Activities
Another area of research involves examining the antineoplastic activities of compounds structurally related to 2,5-bis(5-carboxy-3-ethyl-4-methylpyrrol-2-ylmethyl)-3,4-diethylpyrrole. These studies focus on the chemical reactivities and potential antineoplastic (anti-cancer) properties of pyrrole derivatives (Anderson & Heider, 1986).
Electrooptic Film Fabrication
The compound's derivatives have been explored in electrooptic film fabrication. Research into dibranched, heterocyclic "push-pull" chromophores includes the study of compounds structurally similar to this compound. These studies aim to understand their chemisorptive reaction with surfaces and their potential in thin-film microstructure and nonlinear optical response (Facchetti et al., 2006).
Metal Complexes and Coordination Polymers
The structural diversity and metal-binding properties of compounds closely related to this compound have been studied in the context of metal complexes and coordination polymers. These studies explore how these compounds interact with metals, forming various types of complexes with potential applications in material science (Bates et al., 2008).
Electropolymerization and Conductive Properties
Research has also been conducted on the electropolymerization and conductive properties of compounds similar to this compound. This includes studies on the fluorescence and Raman spectra of bis(1-methylpyrrol-2-yl)arene derivatives for insights into conjugation in poly(bis-1-methylpyrrolylene-alt-arylene)s, which may have implications in electronic applications (Geissler et al., 1997).
Propiedades
Fórmula molecular |
C26H35N3O4 |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
5-[[5-[(5-carboxy-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrol-2-yl]methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C26H35N3O4/c1-7-15-13(5)23(25(30)31)28-19(15)11-21-17(9-3)18(10-4)22(27-21)12-20-16(8-2)14(6)24(29-20)26(32)33/h27-29H,7-12H2,1-6H3,(H,30,31)(H,32,33) |
Clave InChI |
AUDZWJHKEGBIFV-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)CC3=C(C(=C(N3)C(=O)O)C)CC)CC)CC |
SMILES canónico |
CCC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)CC3=C(C(=C(N3)C(=O)O)C)CC)CC)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-4-[4-(2-methoxyethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B1231426.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)
![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)
![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)


![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
